
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a corrosion inhibitor or in the formulation of agrochemicals.
作用機序
The mechanism of action of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the biological target’s activity.
Chemical Activity: The sulfur and nitrogen atoms in the compound can participate in various chemical reactions, influencing its reactivity and stability.
類似化合物との比較
Similar Compounds
N-(3-Ethyl-4-amino-5-mercapto-1,2,4-triazol-4-yl)-N-methylthiourea: A precursor in the synthesis of the target compound.
N-(3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea: A similar compound with a methyl group instead of an ethyl group.
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-ethylthiourea: A similar compound with an ethyl group on the thiourea moiety.
Uniqueness
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is unique due to its specific substitution pattern, which can influence its biological and chemical properties
特性
CAS番号 |
451506-34-6 |
|---|---|
分子式 |
C6H11N5S2 |
分子量 |
217.3 g/mol |
IUPAC名 |
1-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-1-methylthiourea |
InChI |
InChI=1S/C6H11N5S2/c1-3-4-8-9-6(13)11(4)10(2)5(7)12/h3H2,1-2H3,(H2,7,12)(H,9,13) |
InChIキー |
HAJDMFBROLBNQV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=S)N1N(C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


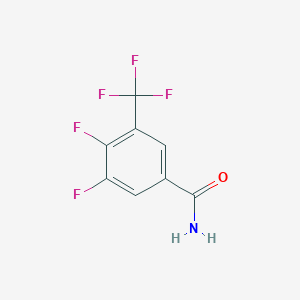
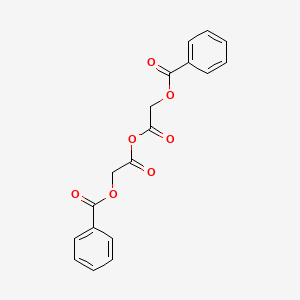
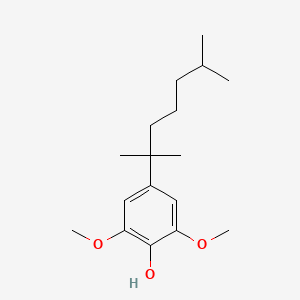

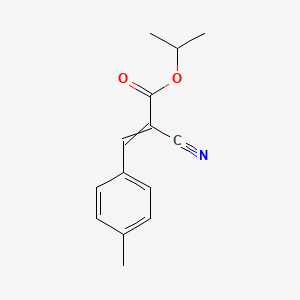


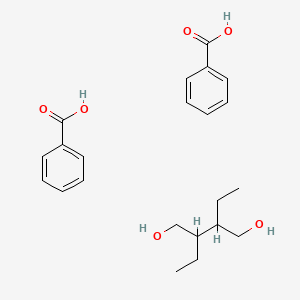
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)

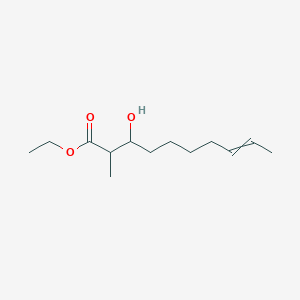
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
